N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide
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Overview
Description
N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is an organic compound with a unique structure that combines a phenyl group, a sulfonyl group, and an acetamide group
Mechanism of Action
Mode of Action
The mode of action of “N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide” would depend on its specific targets. Generally, amides can participate in a variety of chemical reactions, including nucleophilic substitution and condensation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on many factors, including its chemical structure and the characteristics of the biological system it’s introduced to. Generally, amides have a polar nature due to the presence of the carbonyl group and the nitrogen, which could influence its solubility and therefore its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could potentially affect the stability of the amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide typically involves the reaction of N-phenylacetamide with prop-2-en-1-ylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Lacks the sulfonyl group and has different chemical properties.
N-phenyl-2-(prop-2-en-1-yl)acetamide: Lacks the sulfonyl group, affecting its reactivity and applications.
N-phenyl-2-(prop-2-en-1-ylsulfonyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
Uniqueness
N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-phenyl-2-prop-2-enylsulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-8-16(14,15)9-11(13)12-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFWJOBHWTSAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)CC(=O)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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